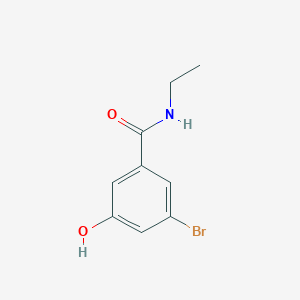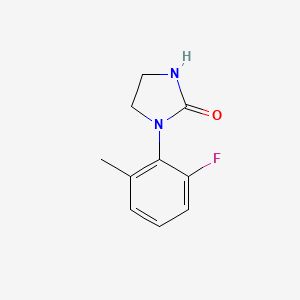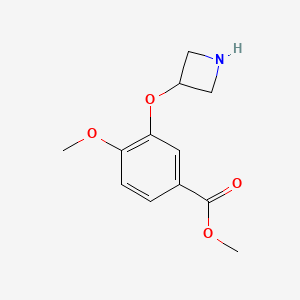![molecular formula C14H13N3O3 B12083436 Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- CAS No. 1435-76-3](/img/structure/B12083436.png)
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound with the molecular formula C14H13N3O3. It is a derivative of phenol, characterized by the presence of two methyl groups at positions 2 and 6, and an azo group linking a nitrophenyl group at position 4. This compound is known for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- typically involves the diazotization of 2-nitroaniline followed by coupling with 2,6-dimethylphenol. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and colorants.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-dimethyl-: Similar structure but with different substitution pattern.
Phenol, 2,6-dimethyl-4-nitroso-: Contains a nitroso group instead of an azo group.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: Different functional groups but similar aromatic structure
Uniqueness
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern and the presence of both azo and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries .
Propiedades
Número CAS |
1435-76-3 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3 |
Clave InChI |
ZYQCHLHJVNROJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)









![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
